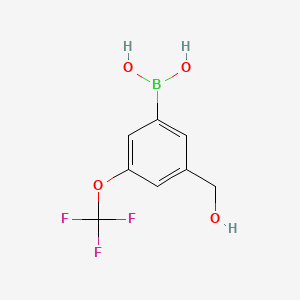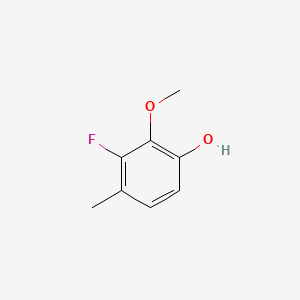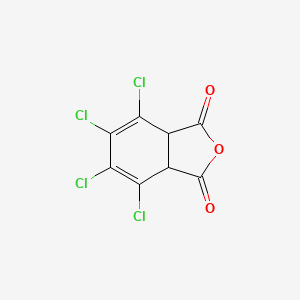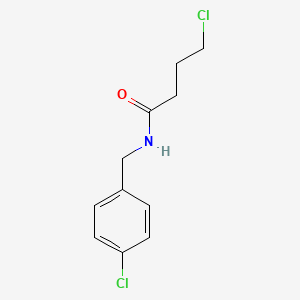
ethyl 5-amino-3-bromo-1h-pyrazole-4-carboxylate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE typically involves the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of nitro-pyrazole derivatives.
Reduction Reactions: Formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparación Con Compuestos Similares
- ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
- ETHYL 3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE
- 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLIC ACID
Comparison: ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE is unique due to the presence of both amino and bromo substituents on the pyrazole ring, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potential for forming diverse derivatives and interacting with various biological targets .
Propiedades
Fórmula molecular |
C6H9BrClN3O2 |
|---|---|
Peso molecular |
270.51 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8BrN3O2.ClH/c1-2-12-6(11)3-4(7)9-10-5(3)8;/h2H2,1H3,(H3,8,9,10);1H |
Clave InChI |
RVEQFBGSFZJGDW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NN=C1N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)


![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)







![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)
